2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol
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Overview
Description
2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorobenzyl group attached to an isopropylaminoethyl chain, making it a unique molecule with interesting properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol typically involves the following steps:
Benzylamine Formation: : The starting material, 3,4-dichlorobenzyl chloride, is reacted with isopropylamine to form the benzylamine derivative.
Reduction: : The benzylamine derivative undergoes reduction, often using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to produce the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.
Reduction: : Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: : Substitution reactions can replace the chlorine atoms on the benzene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : The major products include 3,4-dichlorobenzaldehyde and 3,4-dichlorobenzoic acid.
Reduction: : The major products include simpler amines and alcohols.
Substitution: : The major products depend on the specific nucleophile or electrophile used in the reaction.
Scientific Research Applications
2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound may have biological activity, potentially serving as a lead compound for drug discovery.
Medicine: : It could be investigated for its therapeutic potential in treating various diseases.
Industry: : Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-[(3,4-Dichloro-benzyl)-isopropyl-amino]-ethanol can be compared with other similar compounds, such as:
3,4-Dichlorobenzylamine: : Similar structure but lacks the isopropylaminoethyl chain.
Isopropylbenzylamine: : Similar to the target compound but without the dichloro substitution on the benzene ring.
Dichloroethanol derivatives: : Other compounds with dichloro groups and similar functional groups.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-9(2)15(5-6-16)8-10-3-4-11(13)12(14)7-10/h3-4,7,9,16H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWCSCKHIPSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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